N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a hydrazino group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Hydrazino Group Introduction: The hydrazino group is introduced via the reaction of hydrazine with an appropriate carbonyl compound.
Isoxazole Ring Formation: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.
Final Coupling: The final step involves coupling the benzodioxole moiety with the isoxazole ring through a carbothioyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways involved in cancer progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N4-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-2-(1,3-BENZODIOXOL-5-YL)-1-{[2-(5-CHLORO-6-OXO-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZINO]CARBONYL}ETHENYL)BENZAMIDE
- 4-{(E)-[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
N~4~-{[2-(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZINO]CARBOTHIOYL}-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a hydrazino group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(1,3-benzodioxole-5-carbonylamino)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-11-16(17(24-29-11)12-5-3-2-4-6-12)19(26)21-20(30)23-22-18(25)13-7-8-14-15(9-13)28-10-27-14/h2-9H,10H2,1H3,(H,22,25)(H2,21,23,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXDJMGBEPMIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NNC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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